molecular formula C7H5Cl2NO B1506680 4-Chlorofuro[3,2-c]pyridine hydrochloride CAS No. 1187830-64-3

4-Chlorofuro[3,2-c]pyridine hydrochloride

Cat. No.: B1506680
CAS No.: 1187830-64-3
M. Wt: 190.02 g/mol
InChI Key: NJGPVZNZLKZTAK-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H4ClNO.ClH and a molecular weight of 190.03 g/mol. It is a derivative of furo[3,2-c]pyridine, featuring a chlorine atom at the 4-position of the pyridine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorofuro[3,2-c]pyridine hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 2-chloro-3-formylfuran with ammonia or an ammonium salt under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the formation of the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorofuro[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of 4-chlorofuro[3,2-c]pyridine-5-oxide.

  • Reduction: Formation of 4-chlorofuro[3,2-c]pyridine-4-amine.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorofuro[3,2-c]pyridine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex heterocyclic compounds, which are essential in the development of pharmaceuticals, agrochemicals, and materials science. Its applications in chemistry include the study of reaction mechanisms and the development of new synthetic methodologies.

In biology, the compound is used to investigate biological processes and pathways, particularly those involving nucleic acids and proteins. In medicine, it is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery. In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Chlorofuro[3,2-c]pyridine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity to produce a therapeutic effect. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 2-Chlorofuro[3,2-c]pyridine hydrochloride

  • 3-Chlorofuro[3,2-c]pyridine hydrochloride

  • 2,4-Dichlorofuro[3,2-c]pyridine hydrochloride

  • 3,4-Dichlorofuro[3,2-c]pyridine hydrochloride

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Properties

IUPAC Name

4-chlorofuro[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO.ClH/c8-7-5-2-4-10-6(5)1-3-9-7;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGPVZNZLKZTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718472
Record name 4-Chlorofuro[3,2-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-64-3
Record name 4-Chlorofuro[3,2-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorofuro[3,2-c]pyridine hydrochloride
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4-Chlorofuro[3,2-c]pyridine hydrochloride
Reactant of Route 4
4-Chlorofuro[3,2-c]pyridine hydrochloride
Reactant of Route 5
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Reactant of Route 6
4-Chlorofuro[3,2-c]pyridine hydrochloride

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